molecular formula C21H31NO3 B1325671 Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate CAS No. 898793-83-4

Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate

Cat. No.: B1325671
CAS No.: 898793-83-4
M. Wt: 345.5 g/mol
InChI Key: KWAJOEZMDQDIFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate typically involves the following steps:

    Formation of the Heptanoate Chain: The heptanoate chain is synthesized through a series of reactions starting from simpler organic molecules. This often involves the use of Grignard reagents or other organometallic compounds to build the carbon chain.

    Introduction of the Ketone Group: The ketone group is introduced at the seventh position of the heptanoate chain through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution with Piperidinomethyl Group: The phenyl ring is substituted with a piperidinomethyl group through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride to deprotonate the piperidine, making it a stronger nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the above synthetic steps are carried out under controlled conditions. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate has several applications in scientific research:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group enhances its binding affinity to these targets, while the ketone and ester groups facilitate its reactivity in biological systems. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:

    Ethyl 7-oxo-7-[3-(morpholinomethyl)phenyl]heptanoate: Similar structure but with a morpholine ring instead of a piperidine ring.

    Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Ethyl 7-oxo-7-[3-(azetidinomethyl)phenyl]heptanoate: Similar structure but with an azetidine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidinomethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 7-oxo-7-[3-(piperidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-2-25-21(24)13-6-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-4-8-15-22/h9-11,16H,2-8,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAJOEZMDQDIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643176
Record name Ethyl 7-oxo-7-{3-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-83-4
Record name Ethyl 7-oxo-7-{3-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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